Cobalt(2+);2-ethylcyclopenta-1,3-diene

CAS No.:

Cat. No.: VC19603911

Molecular Formula: C14H18Co

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18Co |

|---|---|

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | cobalt(2+);2-ethylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |

| Standard InChI Key | QRFIJTAMAHQWOB-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

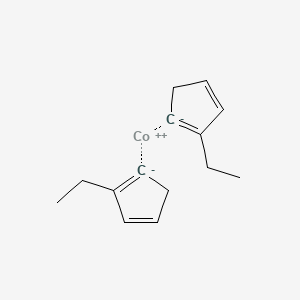

Cobalt(2+);2-ethylcyclopenta-1,3-diene consists of a cobalt(II) ion coordinated to two anionic 2-ethylcyclopenta-1,3-diene ligands. Each ligand contributes a cyclopentadienyl ring substituted with an ethyl group at the 2-position, creating a sandwich-like structure akin to metallocenes such as ferrocene . The IUPAC name cobalt(2+);2-ethylcyclopenta-1,3-diene reflects its ionic nature, with the cobalt center in the +2 oxidation state balanced by two monoanionic ligands.

The canonical SMILES string CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] encodes the connectivity, highlighting the ethyl-substituted cyclopentadienyl rings and their interaction with the cobalt ion. Density functional theory (DFT) studies on analogous cobalt complexes suggest that the ethyl substituents induce steric and electronic effects, modulating the cobalt center’s reactivity .

Table 1: Key Molecular Properties

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via salt metathesis reactions, where a cobalt(II) salt reacts with the sodium or potassium salt of 2-ethylcyclopenta-1,3-diene. For example, combining CoCl₂ with Na(2-EtC₅H₅) in tetrahydrofuran (THF) under inert conditions yields the target complex . Alternative methods involve ligand substitution reactions using preformed cobaltocene derivatives, though the ethyl substituents necessitate careful control of stoichiometry and reaction kinetics .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): Proton NMR spectra of analogous cobalt complexes show distinct resonances for the cyclopentadienyl protons (δ 4.5–5.5 ppm) and ethyl groups (δ 0.9–1.5 ppm for CH₃, δ 1.2–2.0 ppm for CH₂) .

-

X-ray Crystallography: While no crystal structure of this specific compound is reported, studies on cobaltocene (Co(C₅H₅)₂) reveal a staggered sandwich structure with Co–C bond lengths of ~2.1 Å . The ethyl groups likely introduce slight distortions due to steric effects.

-

Mass Spectrometry: High-resolution mass spectra exhibit a molecular ion peak at m/z 245.23, consistent with the molecular weight.

Physicochemical Properties

Thermal Stability

The compound is a liquid at room temperature, with a viscosity described as "thick dark cherry red liquid" . Thermal gravimetric analysis (TGA) of similar cobalt complexes indicates decomposition onset temperatures above 150°C, suggesting moderate stability under ambient conditions .

Solubility and Reactivity

-

Solubility: Highly soluble in nonpolar solvents (e.g., toluene, hexane) and weakly coordinating solvents like THF .

-

Redox Behavior: Cyclic voltammetry of cobaltocene derivatives shows reversible Co²⁺/Co³⁺ redox couples near −1.2 V (vs. Fc/Fc⁺) . The ethyl substituents may slightly anodically shift this potential due to electron-donating effects.

Applications in Materials Science and Catalysis

Thin-Film Deposition

Bis(ethylcyclopentadienyl)cobalt(II) serves as a precursor for plasma-enhanced atomic layer deposition (PE-ALD) of cobalt thin films . When deposited on SiO₂ substrates, these films exhibit uniform morphology and low resistivity, making them suitable for microelectronic applications such as interconnects and diffusion barriers .

Comparative Analysis with Analogous Complexes

Cobaltocene (Co(C₅H₅)₂)

-

Structure: Lacks ethyl substituents, resulting in higher symmetry and slightly shorter Co–C bonds .

-

Reactvity: More prone to oxidation due to the absence of electron-donating ethyl groups .

Ferrocene Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume